A-61603

Description

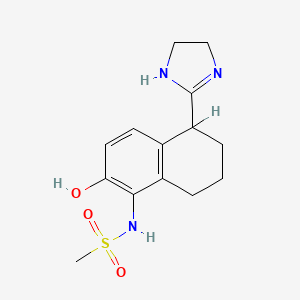

a potent alpha1-adrenergic receptor agonist; structure given in first source

Properties

Molecular Formula |

C14H19N3O3S |

|---|---|

Molecular Weight |

309.39 g/mol |

IUPAC Name |

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |

InChI |

InChI=1S/C14H19N3O3S/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16) |

InChI Key |

OQFCXJDXHCDLHX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 61603 A-61603 N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide |

Origin of Product |

United States |

Foundational & Exploratory

A-61603: A Profile of High Selectivity for the Alpha-1A Adrenoceptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective agonist for the alpha-1A adrenergic receptor (α1A-AR).[1][2][3][4] This remarkable selectivity for the α1A subtype over the α1B and α1D subtypes has established this compound as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of α1A-adrenoceptors.[1] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing the quantitative data from key experiments and the methodologies employed.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is most evident in its binding affinity and functional potency at the three alpha-1 adrenoceptor subtypes. Data from various studies, primarily radioligand binding assays and functional assays measuring intracellular signaling, consistently demonstrate a significant preference for the α1A-AR.

Radioligand Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In these assays, this compound competes with a radiolabeled ligand for binding to the receptor subtypes. The resulting inhibition constant (Ki) or the concentration required to inhibit 50% of the radioligand binding (IC50) is a measure of the compound's affinity.

| Receptor Subtype | Binding Affinity (Fold Selectivity vs. α1A) | Reference |

| Alpha-1A | - | [5][6] |

| Alpha-1B | >660 | [5][6] |

| Alpha-1D | >660 | [5][6] |

Note: Specific Ki or IC50 values were not detailed in the provided search results, but the fold selectivity is consistently highlighted.

Functional Potency

Functional assays assess the ability of a compound to elicit a cellular response upon binding to the receptor. For Gq-coupled receptors like the α1-adrenoceptors, common functional readouts include phosphoinositide hydrolysis, calcium mobilization, and ERK1/2 phosphorylation.[5][6] The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.

| Receptor Subtype | Functional Assay | Potency (Relative to other subtypes) | Reference |

| Alpha-1A | Phosphoinositide Hydrolysis | More potent than norepinephrine | [1] |

| Alpha-1B | Phosphoinositide Hydrolysis | Less potent than at α1A | [1] |

| Alpha-1D | Phosphoinositide Hydrolysis | Less potent than at α1A | [1] |

| Alpha-1A | Calcium Mobilization, ERK1/2-Phosphorylation | High | [5][6] |

| Alpha-1B | Calcium Mobilization, ERK1/2-Phosphorylation | Significantly lower than α1A | [5][6] |

| Alpha-1D | Calcium Mobilization, ERK1/2-Phosphorylation | Significantly lower than α1A | [5][6] |

Studies in isolated tissues further corroborate the α1A selectivity of this compound. For instance, it is a potent agonist at α1A receptors in the rat vas deferens and canine prostate, while showing significantly lower potency at α1B sites in the rat spleen and α1D sites in the rat aorta.[1]

Experimental Methodologies

The determination of this compound's selectivity relies on well-established experimental protocols. Below are detailed descriptions of the key methodologies.

Radioligand Binding Assays

These assays are the gold standard for measuring the binding affinity of a ligand to a receptor.[7][8]

Objective: To determine the affinity (Ki) of this compound for α1A, α1B, and α1D adrenoceptor subtypes.

General Protocol:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the specific alpha-1 adrenoceptor subtype.[9] This often involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.[9]

-

Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin) and varying concentrations of the competing unlabeled ligand (this compound).[6][9] The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.[6]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters.[7][9] This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[9]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[9]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. The affinity of the competing ligand (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

References

- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

A-61603: A Technical Guide to its Biological Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective agonist for the α1A-adrenergic receptor subtype.[1][2][3] This technical guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, pharmacological properties, and its effects in various physiological systems. The information presented is supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Biological Function: Selective α1A-Adrenergic Receptor Agonism

The primary biological function of this compound is to selectively bind to and activate α1A-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs).[4][5] This selective agonism triggers a cascade of intracellular signaling events, leading to a variety of physiological responses. The selectivity of this compound for the α1A subtype over α1B and α1D subtypes makes it a valuable tool for dissecting the specific roles of this receptor in different tissues and a potential therapeutic agent with a targeted mechanism of action.[1]

Mechanism of Action

Activation of α1A-adrenergic receptors by this compound initiates a well-characterized signaling pathway. As an agonist, this compound mimics the action of endogenous catecholamines like norepinephrine and epinephrine at the α1A receptor.[6]

Gq/11 Protein Coupling and Phospholipase C Activation

Upon binding of this compound, the α1A-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11.[3] The activated α-subunit of Gq/11 then stimulates the membrane-bound enzyme phospholipase C (PLC).[3][6]

Second Messenger Generation

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Downstream Signaling Events

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] This increase in intracellular Ca2+ is a critical event that mediates many of the cellular responses to α1A-adrenergic stimulation.

-

DAG and Protein Kinase C Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to further cellular responses.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various experimental systems.

| Parameter | Receptor Subtype | Value | Species | Tissue/Cell Line | Reference |

| Binding Affinity (Ki) | α1A | 1.1 ± 0.2 nM | Rat | Cerebral Cortex | [1] |

| α1B | 39 ± 6 nM | Rat | Liver | [1] | |

| α1D | 120 ± 20 nM | Rat | Spleen | [1] | |

| Functional Potency (EC50) | α1A | 0.4 ± 0.1 nM | Rat | Vas Deferens | [1] |

| α1A | 6.9 nmol/L | Rat | Ventricular Myocytes (Ca2+ transients) | [2] | |

| α1A | 7.25 ± 0.18 (pEC50) | Porcine | Meningeal Artery | [7] | |

| α1B | 15 ± 2 nM | Rat | Spleen | [1] | |

| α1D | >1000 nM | Rat | Aorta | [1] |

| Selectivity Ratio (Ki) | |

| α1B / α1A | ~35-fold |

| α1D / α1A | ~109-fold |

Key Experimental Protocols

Radioligand Binding Assays

This method is used to determine the binding affinity of this compound for different adrenergic receptor subtypes.

-

Objective: To quantify the equilibrium dissociation constant (Ki) of this compound for α1A, α1B, and α1D adrenergic receptors.

-

Materials:

-

Membrane preparations from tissues or cells expressing the receptor of interest (e.g., rat cerebral cortex for α1A, rat liver for α1B, rat spleen for α1D).

-

Radioligand: [3H]-Prazosin (a non-selective α1 antagonist).

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of [3H]-Prazosin and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of this compound to stimulate the production of inositol phosphates, a downstream consequence of PLC activation.

-

Objective: To determine the potency (EC50) of this compound in stimulating phosphoinositide hydrolysis.

-

Materials:

-

Cells transfected with the α1A-adrenergic receptor.

-

[3H]-myo-inositol.

-

Culture medium.

-

LiCl (to inhibit inositol monophosphatase).

-

This compound at various concentrations.

-

Anion exchange chromatography columns.

-

Scintillation counter.

-

-

Procedure:

-

Label the cells by incubating them with [3H]-myo-inositol, which is incorporated into the cell membranes as [3H]-phosphatidylinositols.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with LiCl.

-

Stimulate the cells with varying concentrations of this compound.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separate the inositol phosphates from the cell lysate using anion exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates produced using a scintillation counter.

-

Analyze the dose-response data to determine the EC50 value.

-

Physiological and Pathophysiological Roles

This compound has been utilized as a pharmacological tool to investigate the physiological roles of the α1A-adrenergic receptor in various systems.

-

Cardiovascular System: this compound has demonstrated cardioprotective effects.[4] Studies have shown that it can protect against cardiomyocyte death, prevent doxorubicin-induced cardiotoxicity, and restore right ventricular contractility in models of heart failure.[4] Interestingly, these beneficial effects were observed at doses that did not increase blood pressure, suggesting a potential therapeutic window.[4] Furthermore, this compound has been shown to reduce cardiac polyunsaturated fatty acids and endocannabinoid metabolites associated with inflammation.[4][5]

-

Urogenital System: this compound is a potent agonist at α1A receptors in the rat vas deferens and canine prostate, causing smooth muscle contraction.[1] This has implications for understanding the role of α1A receptors in benign prostatic hyperplasia and the regulation of urinary outflow.

-

Vascular System: In conscious rats, this compound induces a pressor response (an increase in blood pressure) at doses significantly lower than phenylephrine.[1] It has also been shown to cause contractions of the porcine meningeal artery.[7]

-

Metabolism: Activation of α1A-adrenergic receptors by this compound has been linked to alterations in cardiac metabolism, including a reduction in cardiac polyunsaturated fatty acids.[8] This suggests a role for this receptor subtype in regulating cardiac energy substrate utilization.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of α1A-adrenergic receptor function. Its high affinity and selectivity for the α1A subtype have enabled researchers to elucidate the specific roles of this receptor in a variety of physiological and pathophysiological processes. The data summarized herein underscore the importance of this compound in advancing our understanding of adrenergic signaling and its potential as a lead compound for the development of novel therapeutics targeting the α1A-adrenergic receptor.

References

- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 61603 hydrobromide | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]

- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. A61603-induced contractions of the porcine meningeal artery are mediated by alpha1- and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and synthesis of A-61603

An In-depth Technical Guide to the Discovery and Synthesis of A-61603

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known chemically as N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective α1A-adrenergic receptor agonist.[1] Its discovery has provided a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the α1A-adrenoceptor subtype. This document provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies related to this compound. Quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using DOT language diagrams.

Discovery and Chemical Profile

This compound was identified as a novel and potent alpha-adrenoceptor agonist with remarkable selectivity for the α1A subtype over the α1B and α1D subtypes.[1] This selectivity has made it an invaluable tool for studying the specific functions of the α1A-adrenoceptor, particularly in the cardiovascular system and lower urinary tract.

Chemical Name: N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide hydrobromide[1][2] Molecular Formula: C₁₄H₁₉N₃O₃S[3] Molecular Weight: 390.29 g/mol (hydrobromide salt)[4]

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, providing a pathway to obtain this selective agonist for research purposes.[1][4][5]

Synthetic Scheme Overview

The following diagram outlines the key logical steps involved in the synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. N-[(5S)-5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide | C14H19N3O3S | CID 10804826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Highly Selective α1A-Adrenoceptor Agonist: A Technical Guide to the Structure-Activity Relationship of A-61603 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, is a potent and highly selective agonist for the α1A-adrenergic receptor (α1A-AR).[1] This selectivity has made it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the α1A-AR subtype, distinguishing its functions from those of the closely related α1B- and α1D-ARs.[1][2] The α1A-AR is a G-protein coupled receptor (GPCR) that plays crucial roles in the cardiovascular and nervous systems, including the regulation of blood pressure, cardiac function, and cognition.[2][3] Understanding the precise molecular interactions that govern the binding and activation of the α1A-AR by this compound is paramount for the rational design of novel, subtype-selective therapeutic agents with improved efficacy and reduced side-effect profiles.

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs. We will delve into the key structural features of this compound that dictate its high affinity and selectivity for the α1A-AR, supported by recent cryo-electron microscopy (cryo-EM) structural data. Furthermore, this guide presents detailed experimental protocols for the key assays used to evaluate the pharmacological properties of this compound and its derivatives, and summarizes the available quantitative data in a structured format.

Structure-Activity Relationship of this compound

The remarkable selectivity of this compound for the α1A-AR subtype is not merely a matter of chance but a result of a precise lock-and-key fit at the molecular level. Recent cryo-EM structures of this compound in complex with the activated α1A-AR have provided unprecedented insights into the binding pocket and the key interactions that underpin its subtype specificity.[2] The SAR of this compound can be dissected by examining the contribution of its principal chemical moieties: the imidazoline ring, the tetralin core with its hydroxyl and methanesulfonamide substituents.

Key Molecular Interactions for High Affinity and Selectivity

The binding of this compound to the α1A-AR is characterized by a network of interactions that stabilize the active conformation of the receptor.[2] These include:

-

Imidazoline Ring: The positively charged imidazoline group forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), specifically D3.32. This interaction is a common feature for many adrenergic agonists.[2]

-

Tetralin Core: The polycyclic aromatic ring of the tetralin core engages in π-π stacking interactions with two phenylalanine residues in transmembrane helix 6 (TM6), namely F6.51 and F6.52.[2]

-

Hydroxyl Group: The hydroxyl group on the tetralin ring forms a hydrogen bond with a serine residue in transmembrane helix 5 (TM5), S5.43.[2]

-

Methanesulfonamide Moiety: This group extends towards the extracellular side of the receptor and contributes to the overall binding affinity and selectivity.

Mutagenesis studies have confirmed the critical role of these residues in the binding and activation of the α1A-AR by this compound. Engineering the α1A-AR with mutations at these key sites leads to a significant reduction in its responsiveness to this compound, while introducing these residues into the α1B-AR can confer this compound sensitivity.[2]

Based on these structural insights, the following SAR for this compound analogs can be inferred:

-

Modifications to the Imidazoline Ring: Alterations that disrupt the positive charge or the ability to form the salt bridge with D3.32 would likely lead to a dramatic decrease in agonist activity.

-

Substitutions on the Tetralin Core: Modifications to the aromatic ring that alter its electron density or steric properties could affect the π-π stacking interactions with F6.51 and F6.52, thereby influencing binding affinity.

-

Removal or Alteration of the Hydroxyl Group: Eliminating the hydroxyl group would abolish the hydrogen bond with S5.43, likely reducing potency. Shifting its position on the ring would also be detrimental to binding.

-

Changes to the Methanesulfonamide Group: Modifications in this region could be explored to fine-tune selectivity and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the α1A-adrenoceptor subtype.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| This compound | α1A | Radioligand Binding | Potency | At least 35-fold more potent than at α1b or α1d sites | [1] |

| α1A (rat vas deferens) | Functional Assay | Potency | 200- to 300-fold more potent than norepinephrine or phenylephrine | [1] | |

| α1A (canine prostate) | Functional Assay | Potency | 130- to 165-fold more potent than norepinephrine or phenylephrine | [1] | |

| α1B (rat spleen) | Functional Assay | Potency | 40-fold more potent than phenylephrine | [1] | |

| α1D (rat aorta) | Functional Assay | Potency | 35-fold less potent than at α1D sites | [1] | |

| α1A | Radioligand Binding | Selectivity | >660-fold selective for α1A over other subtypes | [4] |

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound and its analogs for the α1-adrenoceptor subtypes.

1. Materials:

-

Cell membranes prepared from cell lines stably expressing human α1A-, α1B-, or α1D-adrenoceptors.

-

[3H]prazosin (radioligand).

-

This compound or analog compounds (unlabeled competitor).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of the unlabeled competitor (this compound or analogs) in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-selective antagonist like phentolamine (for non-specific binding) or 50 µL of the competitor dilution.

-

50 µL of [3H]prazosin at a concentration near its Kd.

-

150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

-

-

Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]prazosin binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the functional activity of this compound and its analogs by quantifying their ability to induce intracellular calcium mobilization in cells expressing α1A-adrenoceptors.

1. Materials:

-

Cells stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound or analog compounds.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

2. Procedure:

-

Seed the cells in 96-well plates and grow to confluence.

-

Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Add 100 µL of assay buffer to each well.

-

Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Prepare serial dilutions of the agonist (this compound or analogs) in assay buffer.

-

Program the plate reader to measure the baseline fluorescence, then inject the agonist solution, and continue to measure the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

-

Determine the peak fluorescence response for each agonist concentration.

-

Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.

-

Plot the net response against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) by non-linear regression analysis.

Visualizations

Caption: Signaling pathway of the α1A-adrenoceptor upon activation by this compound.

Caption: Workflow for the α1-adrenoceptor radioligand binding assay.

References

- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of agonist specificity of α1A-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

A-61603: A Technical Guide for its Application as a Pharmacological Probe in Adrenergic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-61603, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, is a potent and highly selective agonist for the α1A-adrenergic receptor subtype.[1] This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the α1A-adrenoceptor, distinguishing its functions from those of the α1B and α1D subtypes. This in-depth technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and visualization of associated signaling pathways and workflows.

Core Pharmacological Data of this compound

The utility of this compound as a selective α1A-adrenergic probe is underscored by its distinct binding affinity (Ki) and functional potency (pEC50) across the three α1-adrenoceptor subtypes. The following tables summarize the quantitative data for this compound at human α1A, α1B, and α1D receptors, providing a clear comparison of its pharmacological profile.

Table 1: Binding Affinity of this compound at Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Cell Line | pKi | Ki (nM) | Selectivity vs. α1A | Reference |

| α1A | [3H]-prazosin | CHO | 8.9 | 1.26 | - | [2] |

| α1B | [3H]-prazosin | CHO | <5 | >10,000 | >7900-fold | [2] |

| α1D | [3H]-prazosin | CHO | 6.2 | 631 | 500-fold | [2] |

Table 2: Functional Potency of this compound at Human α1-Adrenergic Receptor Subtypes (Calcium Mobilization)

| Receptor Subtype | Assay | Cell Line | pEC50 | EC50 (nM) | Selectivity vs. α1A | Reference |

| α1A | Calcium Mobilization | CHO | 8.1 | 7.94 | - | [2] |

| α1B | Calcium Mobilization | CHO | 6.5 | 316 | 40-fold | [2] |

| α1D | Calcium Mobilization | CHO | 6.5 | 316 | 40-fold | [2] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental procedures involving this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and laboratory workflows.

Signaling Pathway of this compound at the α1A-Adrenergic Receptor

Experimental Workflow for Radioligand Binding Assay

Experimental Workflow for Calcium Mobilization Assay

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenergic receptors.

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D adrenergic receptors.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-prazosin (specific activity ~80 Ci/mmol).

-

Unlabeled Competitor: this compound.

-

Non-specific determination: Phentolamine (10 µM).

-

96-well microplates.

-

Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well microplate, set up the following in triplicate for each concentration of this compound:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin (at a final concentration near its Kd, e.g., 0.25 nM), and 50 µL of binding buffer.

-

Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of this compound at various concentrations (e.g., 10^-11 to 10^-5 M).

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-prazosin, and 50 µL of 10 µM phentolamine.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Quantify the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total and competition binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-prazosin used and Kd is the dissociation constant of [3H]-prazosin for the receptor.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of this compound at human α1A, α1B, and α1D adrenergic receptors.

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D adrenergic receptors.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

This compound.

-

384-well black, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating:

-

The day before the assay, seed the CHO cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 10,000 cells per well).

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the cell culture medium from the wells and add 20 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes to allow for dye loading.

-

-

FLIPR Assay:

-

Prepare a stock solution of this compound in assay buffer and perform serial dilutions to create a range of concentrations.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) at regular intervals (e.g., every 1 second).

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

The instrument will then automatically add a defined volume (e.g., 20 µL) of the this compound solutions to the corresponding wells.

-

Continue to monitor the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of this compound or a reference agonist.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve). The pEC50 is the negative logarithm of the EC50.

-

Conclusion

This compound stands out as a highly selective and potent agonist for the α1A-adrenergic receptor. Its pharmacological profile, characterized by a significant affinity and functional preference for the α1A subtype, makes it an indispensable tool for researchers investigating the specific roles of this receptor in health and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in both binding and functional assays, enabling robust and reproducible experimental outcomes. The accompanying diagrams offer a clear visual representation of the underlying signaling mechanisms and experimental procedures, further aiding in the design and interpretation of studies utilizing this valuable pharmacological probe.

References

In Vitro Characterization of A-61603: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-61603, with the chemical name N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide, is a potent and highly selective agonist for the α1A-adrenergic receptor. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, summarizing its binding affinity and functional potency at the three α1-adrenoceptor subtypes: α1A, α1B, and α1D. Detailed experimental protocols for key characterization assays are provided, along with visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving the adrenergic system.

Pharmacological Profile of this compound

This compound is a well-established tool compound for studying the physiological and pathological roles of the α1A-adrenoceptor due to its high potency and selectivity. In radioligand binding assays, this compound demonstrates a significantly higher affinity for the human α1A-adrenoceptor subtype compared to the α1B and α1D subtypes.[1] This selectivity is primarily attributed to its binding affinity rather than functional efficacy.[1]

Functionally, this compound acts as an agonist, stimulating downstream signaling pathways upon binding to the α1A-adrenoceptor. This includes the canonical Gq/11 pathway, leading to phospholipase C (PLC) activation, subsequent inositol phosphate (IP) production, and mobilization of intracellular calcium.[2][3] Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating its activation of the MAPK/ERK signaling cascade.[1] While α1-adrenoceptors have been reported to modulate cyclic adenosine monophosphate (cAMP) levels, specific quantitative data on the effect of this compound on cAMP accumulation across the different α1-subtypes is not extensively documented in the current literature.[1]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at the human α1A, α1B, and α1D-adrenoceptor subtypes. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes.[1]

Table 1: Binding Affinity of this compound at Human α1-Adrenoceptor Subtypes [1]

| Receptor Subtype | Log KD | KD (nM) | Selectivity Ratio (fold) vs. α1A |

| α1A | -9.23 ± 0.05 | 0.59 | - |

| α1B | -6.41 ± 0.08 | 389 | 661 |

| α1D | -6.31 ± 0.11 | 490 | 831 |

KD values were calculated from Log KD values.

Table 2: Functional Potency of this compound at Human α1-Adrenoceptor Subtypes [1]

| Functional Assay | Receptor Subtype | pEC50 | EC50 (nM) |

| Calcium Mobilization | α1A | 8.80 ± 0.09 | 1.58 |

| α1B | 6.09 ± 0.15 | 813 | |

| α1D | 6.00 ± 0.11 | 1000 | |

| ERK1/2 Phosphorylation | α1A | 8.52 ± 0.11 | 3.02 |

| α1B | < 5 | > 10,000 | |

| α1D | < 5 | > 10,000 |

EC50 values were calculated from pEC50 values.

Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling Pathways

Activation of α1A-adrenoceptors by this compound initiates a cascade of intracellular events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which can be measured as an increase in intracellular calcium concentration. Both DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC), which in turn can phosphorylate various downstream targets, including components of the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically follows a standardized workflow, beginning with the preparation of cells expressing the target receptors, followed by specific assays to determine binding affinity and functional activity.

Experimental Protocols

Radioligand Binding Assay (Whole-Cell)

This protocol is adapted from the methodology described by Proudman et al., 2021.[1]

-

Objective: To determine the binding affinity (KD) of this compound for α1-adrenoceptor subtypes.

-

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a radiolabeled antagonist (e.g., [3H]-prazosin) from the receptor is measured.

-

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

[3H]-prazosin (radioligand).

-

This compound (unlabeled competitor).

-

Tamsulosin (for non-specific binding determination).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Scintillation fluid.

-

Microplates (48-well).

-

Scintillation counter.

-

-

Procedure:

-

Seed the stably transfected CHO cells into 48-well plates and grow to confluence.

-

On the day of the experiment, wash the cells with serum-free medium.

-

Prepare serial dilutions of this compound.

-

To each well, add a fixed concentration of [3H]-prazosin and varying concentrations of this compound.

-

For total binding, add only [3H]-prazosin.

-

For non-specific binding, add [3H]-prazosin and a high concentration of an appropriate unlabeled antagonist (e.g., 10 µM tamsulosin).

-

Incubate the plates at 37°C for a sufficient time to reach equilibrium.

-

Wash the cells with ice-cold PBS to remove unbound radioligand.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) by non-linear regression.

-

Calculate the KD value using the Cheng-Prusoff equation: KD = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol is based on the methodology described by Proudman et al., 2021.[1]

-

Objective: To determine the functional potency (EC50) of this compound in stimulating intracellular calcium release.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by this compound and subsequent intracellular calcium release, the dye fluoresces, and the change in fluorescence intensity is measured.

-

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid.

-

This compound.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Microplates (96- or 384-well, black-walled, clear bottom).

-

Fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Seed the stably transfected CHO cells into microplates and allow them to attach overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and probenecid in HBSS.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate in the dark at 37°C for 1 hour.

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the responses (e.g., as a percentage of the maximum response).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression.

-

ERK1/2 Phosphorylation Assay

This protocol is based on the methodology described by Proudman et al., 2021.[1]

-

Objective: To determine the functional potency (EC50) of this compound in inducing ERK1/2 phosphorylation.

-

Principle: Receptor activation by this compound leads to the phosphorylation of ERK1/2. The amount of phosphorylated ERK1/2 is quantified using a sensitive immunoassay, such as an AlphaScreen SureFire kit.

-

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

This compound.

-

Serum-free medium.

-

AlphaScreen SureFire p-ERK1/2 Assay Kit (or similar).

-

Microplates (384-well).

-

Plate reader capable of AlphaScreen detection.

-

-

Procedure:

-

Seed the stably transfected CHO cells into 384-well plates and grow to confluence.

-

Serum-starve the cells for a few hours prior to the experiment.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the this compound dilutions to the cells and incubate at 37°C for a predetermined optimal time (e.g., 5-10 minutes).

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Add the AlphaScreen acceptor beads and donor beads to the cell lysate.

-

Incubate the plate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the this compound concentration.

-

Determine the EC50 value by non-linear regression.

-

Conclusion

This compound is a powerful pharmacological tool characterized by its high potency and remarkable selectivity for the α1A-adrenoceptor subtype. Its in vitro profile, defined by high binding affinity and functional agonism at the α1A receptor, underpins its utility in elucidating the specific roles of this receptor subtype in various physiological and disease states. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further exploring the therapeutic potential of targeting the α1A-adrenoceptor. Future investigations providing a complete quantitative comparison of its effects on phosphoinositide hydrolysis and cAMP accumulation across all α1-subtypes would further enhance our understanding of its signaling profile.

References

- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

A-61603 and its Impact on Phosphoinositide Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective α1A-adrenoceptor agonist, A-61603, and its effects on the phosphoinositide hydrolysis signaling cascade. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and workflows to support further research and development in this area.

Introduction to this compound

This compound, chemically known as N-[5-(4,5-dihydro-1H-imidazol-2yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective agonist for the α1A-adrenergic receptor subtype.[1] Its selectivity makes it a valuable pharmacological tool for investigating the specific physiological and pathophysiological roles of the α1A-adrenoceptor, distinguishing its actions from those mediated by the α1B and α1D subtypes.[1][2] The primary signaling mechanism initiated by the activation of α1A-adrenoceptors, including by this compound, is the stimulation of phosphoinositide hydrolysis.[1][2][3][4][5][6]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |

| Human α1A-adrenoceptor | CHO cells | [3H]-prazosin | 0.25 | [7] |

| Human α1B-adrenoceptor | CHO cells | [3H]-prazosin | 165 | [7] |

| Human α1D-adrenoceptor | CHO cells | [3H]-prazosin | >1000 | [7] |

Ki represents the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors.

Table 2: Functional Potency of this compound in Stimulating Downstream Signaling

| Assay | Cell/Tissue Type | Parameter | EC50 (nM) | Fold Potency vs. Norepinephrine | Reference |

| Phosphoinositide Hydrolysis | Fibroblast cells (transfected with α1a receptors) | Inositol Phosphate Accumulation | More potent | - | [1] |

| Calcium Mobilization | CHO cells (human α1A-adrenoceptor) | Intracellular Ca2+ increase | 0.18 | - | [7] |

| Calcium Transients | Rat ventricular myocytes | Spontaneous Ca2+ transients | 6.9 | - | |

| Contraction | Rat vas deferens | Contractile response | - | 200-300 | [1] |

| Contraction | Canine prostate strips | Contractile response | - | 130-165 | [1] |

EC50 represents the concentration of this compound that produces 50% of the maximal response.

Signaling Pathway of this compound-Mediated Phosphoinositide Hydrolysis

Activation of the α1A-adrenoceptor by this compound initiates a well-defined signaling cascade. The receptor is coupled to the heterotrimeric G-protein, Gq.[2][8] Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC).[8][9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9][11] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses.

Caption: this compound signaling pathway leading to phosphoinositide hydrolysis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on phosphoinositide hydrolysis and related signaling events.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for different α1-adrenoceptor subtypes.

Objective: To determine the Ki of this compound for α1A, α1B, and α1D adrenoceptors.

Materials:

-

CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors.

-

[3H]-prazosin (radioligand).

-

This compound (unlabeled competitor ligand).

-

Tamsulosin (for non-specific binding determination).

-

Serum-free media.

-

Scintillation counter.

Protocol:

-

Culture CHO cells expressing the desired receptor subtype to confluence in appropriate culture plates.

-

Incubate the whole cells with a fixed concentration of [3H]-prazosin.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

For each receptor subtype, determine non-specific binding using a high concentration of a suitable antagonist (e.g., 10 µM tamsulosin for α1A and α1B).

-

Incubate the plates for 2 hours at 37°C in serum-free media.[7]

-

Following incubation, wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of [3H]-prazosin binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[12]

Caption: Workflow for a radioligand binding assay.

Inositol Phosphate Accumulation Assay

This functional assay directly measures the product of phosphoinositide hydrolysis.

Objective: To quantify the this compound-stimulated production of inositol phosphates (IPs).

Materials:

-

HEK-293 cells transduced with the α1A-adrenoceptor.

-

[3H]-myo-inositol.

-

Inositol-free medium.

-

This compound.

-

Perchloric acid.

-

Dowex anion-exchange resin.

-

Scintillation counter.

Protocol:

-

Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 18-24 hours to allow for incorporation into membrane phosphoinositides.[12][13]

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 20 minutes).[12]

-

Terminate the reaction by adding ice-cold perchloric acid to extract the soluble inositol phosphates.

-

Neutralize the extracts.

-

Separate the total inositol phosphates from free inositol and other cellular components using Dowex anion-exchange chromatography.

-

Quantify the amount of [3H]-labeled inositol phosphates using a scintillation counter.

-

Plot the data as a dose-response curve to determine the EC50 of this compound.

Caption: Workflow for an inositol phosphate accumulation assay.

Calcium Mobilization Assay

This assay measures the downstream consequence of IP3 production, which is the release of intracellular calcium.

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Materials:

-

Cells expressing the α1A-adrenoceptor.

-

Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).[11]

-

This compound.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[11][14]

Protocol:

-

Plate the cells in a multi-well plate (e.g., 96-well or 384-well).

-

Load the cells with a cell-permeable calcium-sensitive fluorescent dye by incubating them with the dye for a specific time at 37°C.[14]

-

Wash the cells to remove excess dye.

-

Place the plate into a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of this compound into the wells.

-

Immediately and continuously measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Analyze the data to determine the peak fluorescence change and calculate the EC50 for this compound-induced calcium mobilization.

Caption: Workflow for a calcium mobilization assay.

Conclusion

This compound is a powerful research tool due to its high potency and selectivity for the α1A-adrenoceptor. Its primary mechanism of action involves the stimulation of phosphoinositide hydrolysis, a critical signaling pathway with diverse physiological consequences. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for scientists and researchers investigating the roles of the α1A-adrenoceptor in health and disease, and for professionals involved in the development of novel therapeutics targeting this receptor. The detailed understanding of this compound's effects on phosphoinositide hydrolysis is fundamental to advancing these fields.

References

- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of stimulation of phosphoinositide hydrolysis by alpha 1-adrenergic agonists in adult rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha 1-adrenergic receptor stimulated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha 1-adrenergic receptor-mediated phosphoinositide hydrolysis and prostaglandin E2 formation in Madin-Darby canine kidney cells. Possible parallel activation of phospholipase C and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of alpha1-adrenergic receptors and their involvement in phosphoinositide hydrolysis in the frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of agonist specificity of α1A-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SnapShot: Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

A-61603 Induced Calcium Transients in Ventricular Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-61603 is a potent and highly selective α1A-adrenergic receptor (α1A-AR) agonist.[1] In the intricate signaling landscape of the heart, α1-adrenergic receptors play a crucial role in modulating cardiac function. Specifically, in ventricular myocytes, the activation of the α1A-AR subtype by agonists like this compound initiates a signaling cascade that culminates in alterations of intracellular calcium ([Ca2+]i) dynamics, influencing the contractile force of the heart muscle. This positive inotropic effect is of significant interest in the context of cardiac pathophysiology and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced calcium transients in ventricular myocytes.

Signaling Pathways

The intracellular signaling cascade initiated by this compound in ventricular myocytes is primarily mediated by the Gq alpha subunit of its G-protein coupled receptor. Upon binding of this compound to the α1A-adrenoceptor, a conformational change activates the associated Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates the membrane-bound enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the sarcoplasmic reticulum (SR), a specialized intracellular calcium store. The binding of IP3 to its receptor triggers the release of Ca2+ from the SR into the cytosol, leading to an increase in the intracellular calcium concentration and contributing to the global calcium transient that initiates myocyte contraction. While direct quantitative data on this compound's effect on calcium transient parameters is not extensively detailed in the available literature, the established Gq-PLC-IP3 pathway strongly supports its role in modulating intracellular calcium release.

Quantitative Data Summary

Table 1: Effect of this compound on ERK Activation in Myocytes

| Cell Type | Parameter | This compound Concentration | Result | Reference |

| Neonatal Rat Ventricular Myocytes (NRVMs) | ERK Activation (EC50) | 6 nM | Potent activation | [2] |

| Adult Mouse Ventricular Myocytes (AMVMs) | ERK Activation (EC50) | Not specified | Activates ERK | [2] |

Table 2: Functional Effects of this compound in Ventricular Myocytes

| Species | Cell Type | Parameter | This compound Concentration | Observation | Reference |

| Mouse | Wild-Type Adult Ventricular Myocytes | Contraction | 100 nmol/l | Changed contraction in 64% of myocytes | [3] |

| Mouse | Wild-Type Adult Ventricular Myocytes | Positive Inotropic Effect | 100 nmol/l | Observed in a subset of responding cells | [3] |

| Mouse | Wild-Type Adult Ventricular Myocytes | Negative Inotropic Effect | 100 nmol/l | Observed in a subset of responding cells | [3] |

Experimental Protocols

Isolation of Adult Ventricular Myocytes

A standard enzymatic digestion protocol is utilized for the isolation of ventricular myocytes.

-

Animal Euthanasia and Heart Excision: Euthanize the animal (e.g., rat or mouse) according to approved institutional guidelines. Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.

-

Cannulation and Perfusion: Cannulate the aorta on a Langendorff apparatus and perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash out the blood.

-

Enzymatic Digestion: Switch the perfusion to a solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV) in calcium-free Tyrode's solution. Perfuse for 10-20 minutes, or until the heart becomes flaccid.

-

Myocyte Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a high-potassium Kraft-Brühe (KB) solution. Gently triturate the tissue with a pipette to release individual myocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the myocyte suspension to avoid calcium paradox. This is typically done in a stepwise manner, increasing the calcium concentration incrementally.

-

Cell Harvesting: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the myocytes to settle by gravity and resuspend them in the desired experimental buffer.

Measurement of Intracellular Calcium Transients

The following protocol outlines the measurement of calcium transients in isolated ventricular myocytes using a fluorescent calcium indicator.

-

Dye Loading: Incubate the isolated ventricular myocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Rhod-2 AM) in a physiological buffer at room temperature for a specified duration (typically 20-30 minutes).

-

Cell Plating: Plate the dye-loaded myocytes onto laminin-coated coverslips in a perfusion chamber mounted on the stage of an inverted microscope equipped for fluorescence imaging.

-

Perfusion: Continuously perfuse the cells with a physiological saline solution (e.g., Tyrode's solution containing 1.8 mM CaCl2) at a constant temperature (e.g., 37°C).

-

Electrical Field Stimulation: Electrically stimulate the myocytes to contract at a fixed frequency (e.g., 1 Hz) using platinum field electrodes connected to a stimulator.

-

Baseline Recording: Record baseline calcium transients for a stable period before the application of this compound.

-

This compound Application: Introduce this compound at the desired concentrations into the perfusion solution.

-

Data Acquisition: Acquire fluorescence images or line-scan data at a high temporal resolution to capture the kinetics of the calcium transients. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. For single-wavelength dyes like Fluo-4, excite at ~488 nm and record emission at ~520 nm.

-

Data Analysis: Analyze the recorded fluorescence signals to determine key parameters of the calcium transient, including:

-

Amplitude: The peak fluorescence intensity (F) normalized to the baseline fluorescence (F0), expressed as F/F0.

-

Time to Peak (TTP): The time taken from the stimulus to reach the peak of the transient.

-

Decay Kinetics: The rate at which the calcium concentration returns to baseline, often quantified by the time constant (tau) of an exponential fit to the decay phase or the time to 50% decay (T50).

-

Conclusion

This compound, as a selective α1A-adrenergic receptor agonist, modulates intracellular calcium signaling in ventricular myocytes through the canonical Gq-PLC-IP3 pathway. This mechanism underlies its positive inotropic effects on the heart muscle. While the precise quantitative impact of this compound on the kinetics of calcium transients requires further detailed investigation, the established signaling cascade and observed effects on myocyte contraction provide a solid foundation for its study. The experimental protocols outlined in this guide offer a robust framework for researchers to further elucidate the specific dose-dependent effects of this compound and similar compounds on cardiomyocyte calcium homeostasis, which is critical for the development of novel cardiac therapies.

References

- 1. This compound, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice | PLOS One [journals.plos.org]

- 3. Adrenergic Receptors in Individual Ventricular Myocytes: The Beta-1 and Alpha-1B Are in All Cells, the Alpha-1A Is in a Subpopulation, and the Beta-2 and Beta-3 Are Mostly Absent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A-61603 Protocol for In Vitro Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-61603 is a potent and highly selective agonist for the α1A-adrenergic receptor (α1A-AR).[1] This synthetic compound is a valuable tool for in vitro studies investigating the physiological and pathophysiological roles of the α1A-AR in various cell types. Its high affinity and selectivity for the α1A subtype over α1B and α1D subtypes make it an ideal pharmacological probe to dissect α1A-AR-mediated signaling pathways and cellular responses.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments, including the analysis of intracellular calcium mobilization, assessment of cell viability, and characterization of receptor binding.

Mechanism of Action

This compound selectively binds to and activates the α1A-adrenergic receptor, a G protein-coupled receptor (GPCR). Upon activation, the α1A-AR primarily couples to the Gq/11 family of G proteins.[2] This coupling initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[2] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a multitude of cellular responses, including smooth muscle contraction, cell growth, and proliferation.[2]

Furthermore, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[3] This activation is implicated in the pro-survival effects of this compound observed in cardiomyocytes.[3] Interestingly, some studies suggest that this compound, as an imidazoline compound, may act as a biased agonist, potentially favoring certain downstream signaling pathways over others, such as cAMP signaling, under specific cellular contexts.[4]

Quantitative Data

The following tables summarize key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species | Cell Line/Tissue | Reference |

| α1A-Adrenergic Receptor | ~1 | Human | CHO cells | [5] |

| α1B-Adrenergic Receptor | >660 | Human | CHO cells | [5] |

| α1D-Adrenergic Receptor | >660 | Human | CHO cells | [5] |

Table 2: Potency (EC50) of this compound in Functional Assays

| Assay | Cell Type | EC50 (nM) | Reference |

| ERK Activation | Neonatal Rat Ventricular Myocytes | 6 | [3] |

| ERK Activation | Human iPSC-derived Cardiomyocytes | 5 | [6] |

| ERK Activation | Cultured Mouse Cardiomyocytes | 23 | [6] |

| Protection against Doxorubicin-induced Toxicity | Cultured Mouse Cardiomyocytes | 14 | [6] |

| Phosphoinositide Hydrolysis | Fibroblast cells transfected with α1a receptors | More potent than norepinephrine | [1] |

Experimental Protocols

Here are detailed protocols for key in vitro experiments using this compound.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing the α1A-adrenergic receptor (e.g., HEK293 cells stably expressing α1A-AR, primary cardiomyocytes)

-

This compound hydrobromide

-

Fluo-4 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES to final concentrations of 2-5 µM and 0.02%, respectively.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. On the day of the experiment, prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

-

Measurement:

-

Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject 100 µL of the 2X this compound solution into the wells to achieve the final desired concentrations.

-

Immediately begin recording the fluorescence intensity for 2-5 minutes to capture the calcium transient.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as the ratio ΔF/F0. Plot the dose-response curve and calculate the EC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the protective effect of this compound against cytotoxicity induced by a stressor (e.g., doxorubicin) using the MTT assay, which measures mitochondrial metabolic activity.

Materials:

-

Cardiomyocytes or other relevant cell type

-

This compound hydrobromide

-

Cytotoxic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Introduce the cytotoxic agent (e.g., doxorubicin) to the wells, with and without this compound pre-treatment. Include control wells with no treatment, this compound alone, and cytotoxic agent alone.

-

Incubate for the desired duration of the toxicity study (e.g., 24-48 hours).

-

-

MTT Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-